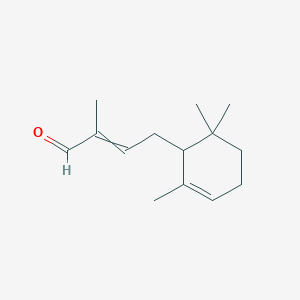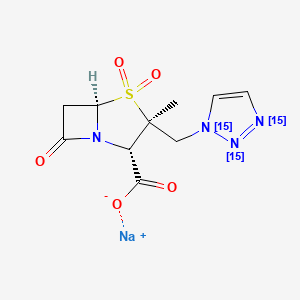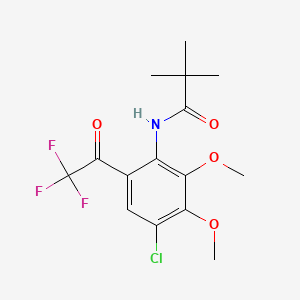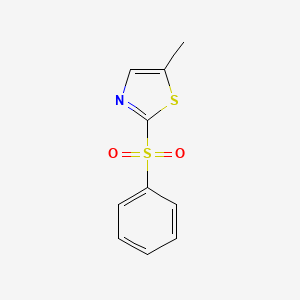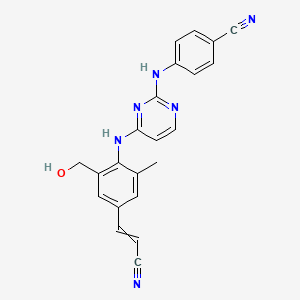
2-Hydroxymethyl Rilpivirine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxymethyl Rilpivirine is a derivative of rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections. This compound is characterized by the presence of a hydroxymethyl group attached to the rilpivirine structure, which may influence its pharmacological properties and interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxymethyl Rilpivirine involves multiple steps, starting from the basic rilpivirine structureOne of the methods involves the use of microwave-promoted synthesis, which has been shown to reduce reaction time significantly and improve yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and efficiency, often involving the use of less toxic reagents and solvents to ensure safety and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxymethyl Rilpivirine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Various substitution reactions can occur, particularly at the hydroxymethyl group, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Hydroxymethyl Rilpivirine has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of hydroxymethylation on the pharmacological properties of NNRTIs.
Biology: The compound is investigated for its potential effects on HIV-1 reverse transcriptase and its interactions with other biological molecules.
Medicine: Research focuses on its potential as a therapeutic agent for HIV-1, exploring its efficacy and safety compared to other NNRTIs.
Wirkmechanismus
2-Hydroxymethyl Rilpivirine exerts its effects by binding to the reverse transcriptase enzyme of HIV-1, inhibiting its activity. This binding prevents the enzyme from converting viral RNA into DNA, thereby blocking the replication of the virus. The hydroxymethyl group may enhance the binding affinity and specificity of the compound to the enzyme, potentially improving its efficacy .
Vergleich Mit ähnlichen Verbindungen
Rilpivirine: The parent compound, used widely in HIV-1 treatment.
Etravirine: Another NNRTI with a similar mechanism of action but different chemical structure.
Efavirenz: An older NNRTI with a different side effect profile.
Uniqueness: 2-Hydroxymethyl Rilpivirine is unique due to the presence of the hydroxymethyl group, which may confer different pharmacokinetic and pharmacodynamic properties compared to other NNRTIs. This modification can potentially lead to improved efficacy, reduced side effects, and better resistance profiles .
Eigenschaften
Molekularformel |
C22H18N6O |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
4-[[4-[4-(2-cyanoethenyl)-2-(hydroxymethyl)-6-methylanilino]pyrimidin-2-yl]amino]benzonitrile |
InChI |
InChI=1S/C22H18N6O/c1-15-11-17(3-2-9-23)12-18(14-29)21(15)27-20-8-10-25-22(28-20)26-19-6-4-16(13-24)5-7-19/h2-8,10-12,29H,14H2,1H3,(H2,25,26,27,28) |
InChI-Schlüssel |
KRXOLCAKDTZFHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)CO)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-9-[(1R,3S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one](/img/structure/B13857785.png)
![5-Methyl-4-oxo-7-phenylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13857792.png)
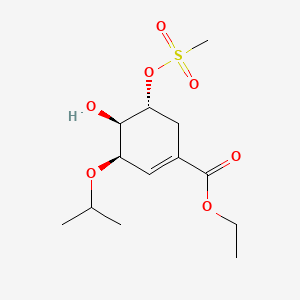
![4-Amino-6-ethoxy-5-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]azo]-a-[[4-[(4R)-1,4,5,6-tetrahydro-4-methyl-6-oxo-3-pyridazinyl]phenyl]hydrazono]-2-pyrimidineacetonitrile](/img/structure/B13857807.png)

![1-[tris(1-Methylethyl)silyl] 1H-Pyrrolo[2,3-b]Pyridine-6-ol](/img/structure/B13857827.png)
![5-[(3-chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13857829.png)
![4'-(Diazidomethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B13857837.png)

